4-Bromo-8-methylquinoline
Overview
Description
4-Bromo-8-methylquinoline is a heterocyclic organic compound with the molecular formula C10H8BrN . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of 4-Bromo-8-methylquinoline can be achieved through various methods such as the Vilsmeier-Haack reaction, Friedlander synthesis, and the Skraup reaction. These methods involve the condensation of a substituted aniline with a carbonyl compound followed by cyclization to form the quinoline ring.Molecular Structure Analysis
The molecular structure of 4-Bromo-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 222.08 .Chemical Reactions Analysis
Quinoline and its derivatives, including 4-Bromo-8-methylquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
4-Bromo-8-methylquinoline is a solid under normal conditions . It has a high GI absorption and is BBB permeant . It is soluble in water .Scientific Research Applications
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- Summary of Application : Quinoline, which includes 4-Bromo-8-methylquinoline, is a core template in drug design because of its broad spectrum of bioactivity . It has received considerable attention due to its substantial efficacies for future drug development .
- Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
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Materials Science and Organic Synthesis
- Summary of Application : 4-Bromo-8-methylquinoline can be used as a building block for the synthesis of various heterocycles.
- Methods of Application : The compound is typically used in a laboratory setting for the synthesis of more complex molecules.
- Results or Outcomes : The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used.
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- Summary of Application : 4-Bromo-8-methylquinoline is a specialty product for proteomics research .
- Methods of Application : The specific methods of application would depend on the particular proteomics experiment being conducted .
- Results or Outcomes : The outcomes would also depend on the specific experiment, but could potentially include new insights into protein structure or function .
Safety And Hazards
properties
IUPAC Name |
4-bromo-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGLXERCZWXTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653676 | |
Record name | 4-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-methylquinoline | |
CAS RN |
36075-68-0 | |
Record name | 4-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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